1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole
Description
Molecular Formula: C₄₂H₂₈N₆
CAS Number: 1373316-43-8
Purity: ≥98%
This compound features a biimidazole core bridged by two 9-phenylcarbazole groups at the 3-positions. Its molecular weight (616.71 g/mol) and aromatic substituents suggest applications in optoelectronics or as a ligand in metal complexes.
Properties
Molecular Formula |
C42H28N6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
9-phenyl-3-[2-[1-(9-phenylcarbazol-3-yl)imidazol-2-yl]imidazol-1-yl]carbazole |
InChI |
InChI=1S/C42H28N6/c1-3-11-29(12-4-1)47-37-17-9-7-15-33(37)35-27-31(19-21-39(35)47)45-25-23-43-41(45)42-44-24-26-46(42)32-20-22-40-36(28-32)34-16-8-10-18-38(34)48(40)30-13-5-2-6-14-30/h1-28H |
InChI Key |
QALSNBXOUKITSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C=CN=C4C5=NC=CN5C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Preparation of the carbazole derivative, specifically 9-phenyl-9H-carbazole or its functionalized intermediates.
- Formation of the biimidazole core via coupling reactions.
- Final assembly of the bis-substituted biimidazole compound through palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
Preparation of Carbazole Precursors
A crucial precursor is 9-phenylcarbazole derivatives, which are often synthesized via lithiation and subsequent borylation reactions. For example, the synthesis of 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation of 3,6-dibromo-9-phenylcarbazole | n-Butyllithium at -78°C in dry THF | - | Controlled temperature essential |
| Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Maintained at -78°C, then quenched with ammonium acetate | 70-77% | Purification by recrystallization from acetone |
This intermediate is key for subsequent Suzuki or Stille coupling reactions to introduce the biimidazole moiety.
Formation of the Biimidazole Core
The biimidazole unit, 1H,1'H-2,2'-biimidazole, can be synthesized by coupling imidazole derivatives under basic conditions with copper catalysts. An example synthetic route involves:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 1H,1'H-2,2'-biimidazole with aryl halides | Cs2CO3, Cu2O in N,N-dimethylformamide (DMF) at 140°C for 72 h under inert atmosphere | ~34% | Purification by flash chromatography and recrystallization |
This method allows the introduction of aryl groups onto the biimidazole core, which is essential for the final bis-substituted product.
Assembly of this compound
The final compound is typically synthesized by coupling the carbazole boronate ester intermediates with halogenated biimidazole derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Suzuki coupling of 9-phenylcarbazole boronate ester with halogenated biimidazole | Pd catalyst (e.g., PdCl2(dppf)), potassium acetate, 1,4-dioxane, 95°C, 24 h | 70-85% | Purification by column chromatography and recrystallization |
This method ensures high purity (≥98%) and structural integrity of the target compound.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| 1 | Lithiation & Borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78°C to -50°C, THF | 70-77 | Recrystallization from acetone |
| 2 | Biimidazole formation | Cs2CO3, Cu2O | DMF, 140°C, 72 h, inert atmosphere | ~34 | Flash chromatography, recrystallization |
| 3 | Suzuki coupling | PdCl2(dppf), potassium acetate | 1,4-dioxane, 95°C, 24 h | 70-85 | Column chromatography, recrystallization |
Research Discoveries and Insights
- The tuning of oxidation states in metal complexes using biimidazole ligands has been demonstrated, highlighting the importance of the biimidazole core in coordination chemistry.
- Functionalization of carbazole units with boronate esters provides versatile intermediates for constructing complex conjugated systems, aiding in the synthesis of advanced materials for optoelectronic applications.
- The palladium-catalyzed Suzuki coupling method is preferred for its efficiency and mild conditions, yielding high-purity products suitable for further applications in organic electronics.
- The biimidazole-based compounds exhibit interesting electronic properties, making their synthesis valuable for research in materials science and photophysics.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Structural Analogs of Biimidazole Derivatives
a. 5,5'-Di(naphthalen-2-yl)-1,1'-diphenyl-2,2'-biimidazole (Compound 3)
- Molecular Formula : C₃₈H₂₆N₄
- Key Features : Naphthyl substituents at the 5,5'-positions enhance π-conjugation compared to phenyl groups.
- Properties :
b. 1,1'-Bis(4-methoxyphenyl)-2,2'-biimidazole (Compound 1b)
- Key Features : Methoxy groups introduce electron-donating effects.
- Synthesis : Achieved via iodination and Ullmann coupling (24-hour reaction) .
- Comparison : The methoxy substituents improve solubility and alter electronic properties relative to the carbazole-based target compound, which has stronger electron-withdrawing characteristics .
c. 4,5-Bis[(E)-2-phenylethenyl]-1H,1'H-2,2'-biimidazole (KA1)
- Key Features : Phenylethenyl groups extend conjugation, leading to a lower energy gap (3.21 eV in gas phase).
- Applications : Demonstrated antimicrobial activity (e.g., 14 mm inhibition zone against Bacillus subtilis) and solvent-dependent fluorescence .


- Contrast : The target compound’s carbazole groups likely offer superior charge-transport properties for optoelectronics, whereas KA1’s ethenyl groups prioritize luminescence and bioactivity .
Carbazole-Based Analogues
a. 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole
- Molecular Formula : C₃₆H₂₄N₂
- Comparison : The absence of imidazole nitrogen atoms limits metal-binding ability, making the target compound more versatile in catalysis or materials science .
b. 9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole
- Key Features : Bromine atom enables further functionalization (e.g., cross-coupling reactions).
- Applications : Used in pharmaceuticals and organic electronics due to its halogenated aromatic core .
- Contrast: The target compound’s biimidazole core provides additional sites for structural modification and electronic tuning compared to monofunctionalized carbazoles .
Substituent Effects on Properties
- Planarity : Biimidazoles with smaller substituents (e.g., KA1) achieve greater planarity, enhancing π-π stacking and optoelectronic performance. The target compound’s bulky carbazole groups likely reduce planarity but improve thermal stability .
- Coordination Chemistry : Platinum(IV) complexes with 2,2'-biimidazole ligands (e.g., PtH₂biimCl₄·H₂O) demonstrate antimicrobial activity, suggesting the target compound could similarly act as a ligand .
Q & A
Q. What are the common synthetic routes for 1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole?
The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling can link carbazole and biimidazole units using palladium catalysts (e.g., Pd(dppf)Cl₂) and boron-containing intermediates (e.g., pinacol boronic esters). Key steps include refluxing in 1,4-dioxane under inert atmospheres, with yields optimized by adjusting catalyst loading and reaction time (76–92% yields reported) . Purification involves column chromatography (e.g., silica gel, EtOAc/hexane eluent) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection uses area-detector diffractometers (e.g., Bruker SMART APEX), with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). Parameters include R factors (<0.1), unit cell dimensions, and torsion angles to confirm molecular geometry . Weak interactions (C–H⋯N/C) stabilize the crystal lattice .
Q. What spectroscopic techniques validate the compound’s structure?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm, imidazole CH₂ at δ 5.7 ppm) .
- IR : Absorptions at ~1600 cm⁻¹ (C=N) and ~3050 cm⁻¹ (aromatic C–H) are diagnostic .
- HRMS : Matches calculated molecular weights (e.g., C₃₉H₂₇N₅ requires [M+H]⁺ = 590.2284) .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence applications in optoelectronics?
The extended π-conjugation between carbazole and biimidazole units reduces the HOMO-LUMO gap, enhancing charge transport in organic light-emitting diodes (OLEDs). Computational studies (DFT) predict emission wavelengths and triplet-state energies, critical for designing blue-emitting materials . Experimental validation includes cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/Ag⁺) .
Q. What strategies resolve data contradictions in crystallographic refinement?
Discrepancies in R factors or thermal parameters may arise from disordered solvent molecules or twinning. Solutions include:
Q. How is the compound’s thermal stability assessed for high-temperature applications?
Differential scanning calorimetry (DSC) measures decomposition temperatures (Tₐ >250°C for related biimidazoles). Thermogravimetric analysis (TGA) shows <5% mass loss below 300°C, indicating suitability for device fabrication .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


